molecular formula C20H33ClN2O3 B1668325 Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride CAS No. 80171-66-0

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Cat. No. B1668325
CAS RN: 80171-66-0
M. Wt: 384.9 g/mol
InChI Key: YOBNCRQOCSFWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a bioactive chemical.

Scientific Research Applications

  • Antibacterial Agents : One study explored pyridonecarboxylic acids, which share structural similarities with Carbanilic acid derivatives. These compounds have shown promising antibacterial activities, particularly against certain strains of bacteria. The structural relationships and their impact on antibacterial efficacy were a key focus of the study (Egawa et al., 1984).

  • Antagonistic Effects in Agriculture : A study investigated the effects of mixing diclofop (a herbicide) with desmedipham, a compound similar in structure to Carbanilic acid derivatives. It was observed that the combination resulted in decreased efficacy of diclofop in controlling certain weeds, highlighting the potential antagonistic interactions of these compounds in agricultural settings (Dortenzio & Norris, 1979).

  • X-Ray Powder Diffraction Analysis : In a study, the X-ray powder diffraction data for a compound structurally related to Carbanilic acid derivatives was reported. This method is essential for understanding the crystalline structure of such compounds, which is crucial in drug development and material science (Wang et al., 2017).

  • Effects on Smooth Muscle Responses : Research involving pentacaine, a derivative of Carbanilic acid, demonstrated its ability to relax smooth muscle and impact muscle contractions. This suggests potential applications in understanding muscle physiology and developing muscle relaxants (Mai et al., 1996).

  • Antiviral Activity : A study on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which are structurally related to Carbanilic acid derivatives, indicated that these compounds did not show significant antiviral activity against certain viruses, with a few exceptions. This highlights the potential and limitations of these compounds in antiviral research (Ivashchenko et al., 2014).

  • Antimicrobial Agents : Research on pyridine-bridged Schiff bases, which are structurally related to Carbanilic acid derivatives, indicated that some of these compounds exhibited significant antimicrobial activity. This suggests their potential application in developing new antimicrobial drugs (Al-Omar & Amr, 2010).

  • Derivatization in Gas Chromatography : Studies have shown that certain Carbanilic acid derivatives can be used as derivatizing agents in gas chromatography, enhancing the analysis of various compounds (Hušek, 1992).

properties

CAS RN

80171-66-0

Product Name

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-pyrrolidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H

InChI Key

YOBNCRQOCSFWLF-UHFFFAOYSA-N

SMILES

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Canonical SMILES

CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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